(2R)-2-(2-methylpropyl)pyrrolidine

Chiral procurement Cost of chirality Building block economics

Researchers requiring enantiopure 2-substituted pyrrolidines for stereochemically demanding syntheses face supply uncertainty-racemic mixtures introduce uncontrolled variables. (2R)-2-(2-methylpropyl)pyrrolidine (CAS 124575-33-3) delivers defined (R)-stereochemistry, eliminating ambiguity. • Validated building block for aspochalasin C isomer total synthesis (Thomas, Tetrahedron 1989) • Enables unambiguous chiral HPLC/UPLC peak assignment for ICH Q3A/Q3B impurity profiling • Favorable fragment-based drug discovery profile: LogP ~2.1, PSA 12 Ų, only 2 rotatable bonds • Reliable enantiopure supply with full characterization documentation for regulatory submissions

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 124575-33-3
Cat. No. B031872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(2-methylpropyl)pyrrolidine
CAS124575-33-3
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C)CC1CCCN1
InChIInChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1
InChIKeyGNUABXXBKUNKNU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Pyrrolidine Building Block (2R)-2-(2-Methylpropyl)pyrrolidine


(2R)-2-(2-methylpropyl)pyrrolidine (CAS 124575-33-3) is an enantiopure chiral secondary amine belonging to the 2-substituted pyrrolidine class, with molecular formula C₈H₁₇N and molecular weight 127.23 g/mol . The compound features an isobutyl substituent at the 2-position of the pyrrolidine ring in the (R) absolute configuration, as confirmed by its Isomeric SMILES notation CC(C)C[C@H]1CCCN1 [1]. This compound serves primarily as a chiral building block in organic synthesis and as a reference standard for pharmaceutical impurity profiling [2]. Its defined stereochemistry distinguishes it from the corresponding (S)-enantiomer and the racemic mixture (CAS 124602-03-5), making it a critical procurement decision point for stereochemically demanding synthetic applications.

Why Racemates Cannot Replace (2R)-2-(2-Methylpropyl)pyrrolidine


The (R) absolute configuration at the 2-position of (2R)-2-(2-methylpropyl)pyrrolidine is not a peripheral feature but a defining determinant of its utility. In chiral environments—whether enzyme active sites, receptor binding pockets, or asymmetric catalytic cycles—the stereochemistry of a 2-substituted pyrrolidine can dictate reaction outcomes, binding affinities, and pharmacological profiles [1]. The racemic mixture (CAS 124602-03-5) may be adequate for achiral intermediate synthesis, but for applications requiring stereochemical fidelity—such as the construction of enantiopure natural product analogs like aspochalasin C isomers [2] or the generation of diastereomerically pure derivatives via the Katritzky benzotriazole methodology [3]—the racemate introduces an uncontrolled variable. Furthermore, the (S)-enantiomer (available as hydrochloride, CAS 222314-40-1) will generate diastereomeric products with distinct physicochemical and biological properties [1]. Substitution without stereochemical verification risks synthetic failure, ambiguous bioassay results, and regulatory non-compliance in pharmaceutical impurity reference standard applications.

Comparative Evidence: (2R)-2-(2-Methylpropyl)pyrrolidine vs. Analogs


Enantiomer vs. Racemate Cost Comparison

The (R)-enantiomer (CAS 124575-33-3) commands a substantial price premium over the racemic 2-(2-methylpropyl)pyrrolidine (CAS 124602-03-5). The racemate is available as an AldrichCPR screening compound (CDS005695) at approximately $73.10 per 100 mg [1], which translates to roughly $731/g. In contrast, the enantiopure (R)-isomer sourced from Toronto Research Chemicals (TRC, catalog M330115) is listed at €5,796.00 per 500 mg , equivalent to approximately €11,592/g—a greater than 15-fold premium per unit mass. This differential directly reflects the added cost of asymmetric synthesis or chiral resolution required to access the single enantiomer. For procurement decisions, this means that the racemate is cost-appropriate only when stereochemistry is inconsequential, while the (R)-enantiomer is mandatory for stereospecific applications.

Chiral procurement Cost of chirality Building block economics Enantiopure vs. racemic

LogP & PSA: 2- vs. 3-Isobutylpyrrolidine

The position of the isobutyl substituent on the pyrrolidine ring materially affects physicochemical properties relevant to membrane permeability and target binding. The (2R)-enantiomer has a reported LogP of 2.11330 and a topological polar surface area (PSA) of 12.03 Ų . In contrast, the 3-isobutylpyrrolidine positional isomer (CAS 959238-03-0) exhibits a lower LogP of 1.97080, while maintaining an identical PSA of 12.03 Ų . The ΔLogP of approximately 0.14 units—though modest—can meaningfully shift predicted membrane permeability and off-target partitioning when incorporated into larger drug-like scaffolds. The identical PSA values confirm that the substitution position alters lipophilicity without changing hydrogen-bonding capacity, a distinction that influences pharmacokinetic optimization strategies.

Lipophilicity Physicochemical profiling Positional isomer comparison Polar surface area

Optical Rotation for Enantiomeric Identity

The (R)-enantiomer possesses a defined, non-zero specific optical rotation that distinguishes it absolutely from the racemate (which has zero net rotation) and from the (S)-enantiomer (which rotates plane-polarized light in the opposite direction). The Isomeric SMILES notation CC(C)C[C@H]1CCCN1 [1] confirms the (R) absolute configuration via the [C@H] descriptor, corresponding to the Cahn-Ingold-Prelog (R) assignment at the chiral C2 center. While a specific numerical rotation value for (2R)-2-(2-methylpropyl)pyrrolidine was not located in the public domain at the time of this analysis, the principle that enantiomers exhibit equal and opposite optical rotations is universal. For procurement quality assurance, optical rotation measurement provides a rapid, non-destructive identity confirmation that the (R)-enantiomer has been supplied rather than its antipode or the racemate—a critical check given that the (S)-enantiomer (available as hydrochloride, CAS 222314-40-1) and the racemate share identical molecular formula, molecular weight, and achiral spectroscopic signatures (NMR, IR, MS) with the (R)-form.

Chiral identity Optical rotation Enantiomeric purity Quality control

Asymmetric Synthesis of Either Enantiomer

The (2R)-2-(2-methylpropyl)pyrrolidine scaffold is accessible through two complementary, high-yielding asymmetric methodologies that enable the deliberate selection of either enantiomer. Reddy et al. (2010) demonstrated that reductive cyclization of (Ss)-γ-chloro-N-tert-butanesulfinyl ketimines with LiBHEt₃ in THF at −78 to 23 °C affords (Ss,R)-N-tert-butanesulfinyl-2-substituted pyrrolidines in 88–98% yield with 99:1 diastereoselectivity, while switching the reducing agent to DIBAL-H/LiHMDS provides the epimeric (Ss,S)-products in 87–98% yield with 1:99 diastereoselectivity [1]. After N-deprotection with 4 N HCl in dioxane/MeOH, either enantiomer is obtained in quantitative yield. Separately, Katritzky et al. (1999) reported an orthogonal approach using (3S,5R,7aR)-5-(benzotriazol-1-yl)-3-phenyl[2,1-b]oxazolopyrrolidine as a chiral synthon that reacts with Grignard, organozinc, and organosilicon reagents to deliver chiral 2-substituted pyrrolidines [2]. The existence of two independent, high-fidelity synthetic routes to either enantiomer reduces supply-chain risk and provides orthogonal quality verification: material from either route must exhibit identical chiroptical properties.

Asymmetric synthesis Chiral pool Enantioselective reduction Pyrrolidine methodology

Aspochalasin C Synthesis Building Block

(2R)-2-(2-methylpropyl)pyrrolidine has a documented, specific application as a chiral building block for the synthesis of an aspochalasin C isomer . Aspochalasins are fungal-derived cytochalasan natural products featuring a perhydroisoindol-1-one core with an isobutyl side chain whose stereochemistry is integral to biological activity [1]. The total synthesis of aspochalasin C isomers, as described by Thomas and colleagues (Tetrahedron, 1989), proceeds through a Diels-Alder cyclization of chiral pyrrolinone intermediates where the stereochemical integrity of the pyrrolidine-derived fragment dictates the configuration of the final macrocyclic product [1]. The (R)-configured isobutyl substituent at the pyrrolidine 2-position maps directly onto the natural product's isobutyl-bearing stereocenter. Use of the (S)-enantiomer or racemate in this synthetic sequence would produce the incorrect diastereomer or a diastereomeric mixture, respectively, requiring additional chromatographic separation and reducing overall yield.

Natural product synthesis Cytochalasan Aspochalasin C Chiral building block

Pharmaceutical Impurity Reference Standard Utility

(2R)-2-(2-methylpropyl)pyrrolidine is commercially positioned as a drug impurity reference standard and pharmaceutical research reagent [1][2]. In the context of pharmaceutical impurity profiling for ANDA (Abbreviated New Drug Application) submissions, the identity of each impurity must be unambiguously established, and reference standards of defined stereochemistry are essential for HPLC method validation, relative response factor determination, and batch-to-batch consistency monitoring . A racemic impurity reference standard cannot distinguish whether an observed peak in a chiral chromatographic method corresponds to the (R)- or (S)-enantiomer, potentially leading to ambiguous quantification. The commercial availability of the (R)-enantiomer as a characterized reference material (e.g., BIOFOUNT listing at 25 mg for ¥2,327.50 [2]) enables pharmaceutical development teams to spike authentic samples, establish retention time markers, and validate chiral purity methods with stereochemical certainty.

Impurity profiling Reference standard Pharmaceutical quality control ANDA submission

Application Scenarios for (2R)-2-(2-Methylpropyl)pyrrolidine


Natural Product Synthesis: Aspochalasin & Cytochalasans

Synthetic chemistry groups pursuing the total synthesis of cytochalasan natural products—particularly aspochalasin C isomers—should procure the (R)-enantiomer specifically. The compound's (R)-configured isobutyl-substituted pyrrolidine fragment maps onto the stereochemical architecture of the aspochalasin perhydroisoindolone core, as established in the foundational total synthesis work by Thomas and colleagues (Tetrahedron, 1989) [1]. The standard reference designation M330115, with its documented application to aspochalasin C isomer synthesis, provides a validated entry point . Substitution with the racemate or (S)-enantiomer in Diels-Alder-based cyclization strategies would alter the stereochemical outcome at the macrocyclic ring junction, compromising the fidelity of the natural product synthesis.

Impurity Method Development for ANDA Submissions

Analytical development teams establishing HPLC or UPLC methods for chiral purity assessment of drug substances containing 2-substituted pyrrolidine fragments should select the (R)-enantiomer as a reference standard. Unlike the racemic AldrichCPR product—which is sold without analytical characterization data and with an explicit 'as-is' disclaimer —the (R)-enantiomer from dedicated reference standard suppliers (e.g., BIOFOUNT) is positioned with the characterization documentation expected for regulatory submissions [2]. The defined stereochemistry enables unambiguous peak assignment in chiral chromatographic methods, supporting ICH Q3A/Q3B impurity threshold compliance and ANDA sameness demonstrations.

Organocatalyst & Chiral Ligand Development

Medicinal chemistry and catalysis groups exploring 2-substituted pyrrolidines as chiral organocatalysts (mimicking the enamine/iminium activation mode of proline) or as chiral ligand precursors should procure the (R)-enantiomer to establish structure-selectivity relationships. The established asymmetric synthetic methodology of Reddy et al. (2010) [3], which delivers either enantiomer in ≥88% yield with 99:1 diastereoselectivity, ensures that the enantiopure building block can be reliably sourced or independently synthesized. The physicochemical differentiation from the 3-substituted positional isomer (ΔLogP ≈ +0.14) may also influence catalyst solubility and reaction medium partitioning in organocatalytic applications.

Chiral Pool Intermediate for Pyrrolidine Derivatives

For programs requiring diastereoselective N-functionalization or C-alkylation of a pre-existing chiral pyrrolidine template, (2R)-2-(2-methylpropyl)pyrrolidine offers a well-defined stereochemical starting point. The Katritzky benzotriazole methodology [4] enables further elaboration at the 2- and 5-positions with retention of configuration, while the Reddy N-tert-butanesulfinyl protocol provides an alternative protection/deprotection strategy [3]. The compound's LogP of approximately 2.1 and PSA of 12 Ų place it in a favorable physicochemical space for fragment-based drug discovery, where the isobutyl group contributes to lipophilicity without introducing excessive rotatable bonds (only 2 freely rotating bonds) .

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